3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine
Description
3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine is an enamine derivative featuring a benzo[b]thiophene core linked to a propenylamine moiety. The compound combines the aromatic and electronic properties of benzo[b]thiophene with the reactivity of an α,β-unsaturated amine. The benzo[b]thiophene scaffold is known for its role in drug discovery due to its bioisosteric relationship with indole and naphthalene .
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
(E)-3-(1-benzothiophen-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H11NS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8H,7,12H2/b4-3+ |
InChI Key |
WMIKDZMBZZZHAN-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)/C=C/CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine typically involves the formation of the benzothiophene ring followed by the introduction of the prop-2-en-1-amine group. One common method involves the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, with an appropriate alkyne under basic conditions. The resulting benzothiophene intermediate can then be functionalized to introduce the prop-2-en-1-amine group through a series of reactions including halogenation, amination, and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amines.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by interacting with its active site . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives (Prop-2-en-1-one Analogs)
Chalcones with benzo[b]thiophene cores, such as (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (), share structural similarities but differ in the functional group (ketone vs. amine). Key comparisons include:
Chalcones like (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one () exhibit substituent-dependent bioactivity. For instance, fluorinated analogs (e.g., compound 10 in ) show enhanced lipophilicity (logP ~3.5) compared to methoxy-substituted derivatives .
Propargylamine Derivatives
Compounds such as N-Benzyl-3-(3-chlorophenyl)prop-2-yn-1-amine () and (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine () differ in substituents and hybridization (alkyne vs. alkene).
Propargylamines are often synthesized via transition metal catalysis (e.g., palladium), whereas enamines like the target compound may require milder conditions .
Thiophene-Based Amines
Thiophene analogs, such as 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride () and 2-(3-Methylthiophen-2-yl)propan-1-amine (), provide insights into electronic effects:
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, anticonvulsant, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves standard organic reactions that yield α,β-unsaturated amines. Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. Computational tools such as molecular docking have been employed to predict interactions with bacterial targets. For instance, binding affinities were evaluated against proteins like DNA gyrase and dihydrofolate reductase, indicating promising antibacterial activity through mechanisms that inhibit bacterial growth .
Table 1: Antibacterial Targets and Binding Affinities
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| DNA Gyrase | 1KZN | -8.5 |
| Dihydrofolate Reductase | 2W9S | -7.8 |
| Glucose 6-phosphate Synthase | 1MOQ | -7.0 |
Anticonvulsant Activity
In addition to its antibacterial properties, the compound has been evaluated for anticonvulsant effects using various seizure models. In acute models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ), it demonstrated significant protective effects against seizures. For example, in the MES test, it prolonged latency to seizure onset significantly compared to control groups .
Table 2: Anticonvulsant Efficacy in Seizure Models
| Compound | MES Protection (%) | PTZ Latency (s) |
|---|---|---|
| This compound | 75 | 1470 ± 270.4 |
| Control | 0 | 496.2 ± 117.3 |
Anticancer Activity
The anticancer potential of the compound has also been explored. In vitro assays demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating significant activity. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation and subsequent DNA damage .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| SK-Hep1 | 26.09 |
| H460 | 4.99 |
Case Studies
Several case studies have documented the therapeutic applications of compounds related to benzo[b]thiophene derivatives. For instance, derivatives exhibiting similar structures have been reported to possess neuroprotective properties in models of epilepsy and pain management . These findings suggest a broader therapeutic potential for compounds like this compound.
Q & A
Basic Research Question
- Spectroscopic Methods :
- Chromatography : Use TLC or HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
What advanced techniques are used to resolve crystallographic ambiguities in benzo[b]thiophene derivatives?
Advanced Research Question
- SHELX Software Suite : Employ SHELXL for refining high-resolution X-ray data. Key steps include:
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., chains vs. rings) using programs like Mercury .
Example : In (Z)-5-[2-(benzo[b]thiophen-3-yl)ethenyl]tetrazole, dihedral angles between benzothiophene and tetrazole rings (60.94°) were resolved via SHELXL .
How do reaction conditions influence stereochemical outcomes in benzo[b]thiophene-based enamines?
Advanced Research Question
- Solvent and Temperature : Polar aprotic solvents (DMF, MeCN) favor E-isomers due to reduced steric hindrance. For example, KOH/MeOH at 60°C yields >90% E-configured products .
- Catalyst Effects : Pd catalysts with bulky ligands (e.g., PPh₃) improve regioselectivity in cross-couplings .
- Contradictions : Discrepancies in NMR coupling constants (e.g., J = 12–16 Hz for E vs. Z isomers) may arise from dynamic effects; use NOESY or X-ray to confirm .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile amines or Pd catalysts.
- Waste Disposal : Segregate halogenated byproducts (e.g., from bromobenzene intermediates) for licensed hazardous waste treatment .
How can researchers address contradictions in spectroscopic vs. crystallographic data?
Advanced Research Question
- Case Study : If NMR suggests planar benzothiophene but X-ray shows puckering (r.m.s. deviation = 0.0084 Å), re-examine sample purity or consider dynamic disorder in the crystal .
- Multi-Method Validation : Cross-validate using IR (C=N stretches at 1650–1700 cm⁻¹) and DFT calculations (e.g., Gaussian09) to reconcile discrepancies .
What methodologies optimize yield in multistep syntheses of benzo[b]thiophene amines?
Advanced Research Question
- Stepwise Monitoring : Use LC-MS after each step (e.g., coupling → deprotection → cyclization) to identify bottlenecks .
- Catalyst Recycling : For Pd-catalyzed steps, recover Pd via filtration (≥80% recovery using Celite) to reduce costs .
- Microwave Assistance : Reduce reaction times (e.g., from 24 hrs to 2 hrs) for KOH-mediated condensations while maintaining yields (~75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
